Thiophen-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Physical and Chemical Properties Analysis
Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Chemical Structure and Synthesis
Thiophenes and their derivatives, including Thiophen-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, have drawn significant interest in the field of organic chemistry due to their versatile applications. The crystal structure of related thiophene compounds has been extensively studied, revealing their potential in the development of new materials and pharmaceuticals. The synthesis process typically involves reactions under controlled conditions to achieve the desired substituted thiophenes, which exhibit a wide range of biological activities and applications in material science (S. Nagaraju et al., 2018).
Antimicrobial Activity
Derivatives of thiophenes, including azetidinones, have shown significant antibacterial and antifungal activities. These compounds, synthesized from chalcone derivatives, have been tested against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Material Science Applications
Polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, synthesized from Thiophen derivatives, have been characterized for their thermal, optical, and electrochemical properties. These materials are of interest for their applications in organic electronics, including organic field-effect transistors and solar cells (F. Tapia et al., 2010).
Catalytic Asymmetric Synthesis
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from azetidine compounds, has been evaluated for its catalytic asymmetric addition to aldehydes, achieving high enantioselectivity. This highlights the utility of thiophene and azetidine derivatives in asymmetric synthesis, contributing to the field of chiral chemistry (Mincan Wang et al., 2008).
Antioxidant Properties
Thiazole derivatives, incorporating thiophen and azetidine structures, have been synthesized and evaluated for their in vitro antioxidant properties. These compounds show potent antioxidant activity, indicating their potential therapeutic applications (V. Jaishree et al., 2012).
Mechanism of Action
While the specific mechanism of action for “Thiophen-3-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is not available, it’s worth noting that like amphetamine and most of its analogues, thiopropamine, a thiophene derivative, is most likely a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .
Future Directions
Properties
IUPAC Name |
thiophen-3-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)6-16-8-3-14(4-8)9(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDVMQAZSBNFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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